
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their activity. The exact nature of these changes depends on the specific interactions between the compound and its targets, which can involve a variety of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway , which is involved in cell division and differentiation . FGFR2 is involved in the FGF signaling pathway , which plays a role in tissue repair, tumor growth, and angiogenesis . By interacting with these targets, the compound can influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cells and tissues where its targets are expressed. For example, in cells where ERK2 and FGFR2 are active, the compound could potentially influence cell growth and survival. The exact effects would depend on a variety of factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial and anticancer activities, making it a candidate for further biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Biological Activity
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the selective introduction of bromine and chlorine substituents, which are crucial for its biological activity.
Targets : The primary molecular targets for this compound include:
- Extracellular signal-regulated kinase 2 (ERK2) : Part of the MAPK/ERK signaling pathway involved in cell proliferation and differentiation.
- Fibroblast growth factor receptor 2 (FGFR2) : Plays a significant role in tissue repair and tumor growth.
Mode of Action : The compound interacts with these targets through molecular docking, influencing various biochemical pathways that regulate cellular functions .
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | High | |
Escherichia coli | Moderate | |
Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values highlight its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal strains, suggesting that the presence of bromine and chlorine atoms is beneficial for antimicrobial potency .
Study on Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized several derivatives based on the thiadiazole framework. The results demonstrated that modifications to the side chains significantly influenced cytotoxicity against cancer cell lines. The presence of lipophilic groups was found to enhance activity against MCF-7 cells .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSMMKZZJMZJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.